3-Hydroxybenzothiophene
Overview
Description
3-Hydroxybenzothiophene is an organic compound with the molecular formula C8H6OS. It is a derivative of benzothiophene, featuring a hydroxyl group attached to the third carbon of the benzothiophene ring.
Scientific Research Applications
3-Hydroxybenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It is used in the production of dyes and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzothiophene can be synthesized through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . Another method includes the use of dibenzothiophene as a starting material, which undergoes microbial degradation to produce 3-hydroxy-2-formylbenzothiophene, a precursor to this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography for purification and stability studies. The compound can be produced by chemical and microbiological methods, with the latter involving the use of specific bacterial strains capable of degrading dibenzothiophene .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Products may include benzothiophene-2,3-dione.
Reduction: Reduced forms of the compound, such as dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-hydroxybenzothiophene involves its interaction with various molecular targets and pathways. In the context of its anticancer properties, it inhibits kinases such as Dyrk1A, Dyrk1B, and Clk1, which play crucial roles in cancer cell survival and division. By blocking these kinases, this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Dibenzothiophene: A parent compound from which 3-hydroxybenzothiophene can be derived.
3-Hydroxy-2-formylbenzothiophene: A metabolite in the microbial degradation of dibenzothiophene.
Benzothiophene-2,3-dione: An oxidation product of this compound.
Uniqueness: this compound stands out due to its hydroxyl group, which imparts unique chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
1-benzothiophen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQBIYCRFVVHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199970 | |
Record name | Benzo(b)thiophene-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
520-72-9 | |
Record name | Benzo[b]thiophene-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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